1-Amino-5-chlorouracil 1-Amino-5-chlorouracil
Brand Name: Vulcanchem
CAS No.: 127984-94-5
VCID: VC17706938
InChI: InChI=1S/C4H4ClN3O2/c5-2-1-8(6)4(10)7-3(2)9/h1H,6H2,(H,7,9,10)
SMILES:
Molecular Formula: C4H4ClN3O2
Molecular Weight: 161.55 g/mol

1-Amino-5-chlorouracil

CAS No.: 127984-94-5

Cat. No.: VC17706938

Molecular Formula: C4H4ClN3O2

Molecular Weight: 161.55 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-5-chlorouracil - 127984-94-5

Specification

CAS No. 127984-94-5
Molecular Formula C4H4ClN3O2
Molecular Weight 161.55 g/mol
IUPAC Name 1-amino-5-chloropyrimidine-2,4-dione
Standard InChI InChI=1S/C4H4ClN3O2/c5-2-1-8(6)4(10)7-3(2)9/h1H,6H2,(H,7,9,10)
Standard InChI Key VPEVWYUURRZOBN-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=O)NC(=O)N1N)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

1-Amino-5-chlorouracil (C₄H₄ClN₃O₂) belongs to the pyrimidine family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The compound’s substitutions include:

  • Amino group (-NH₂) at position 1, replacing the hydrogen atom typically bound to the ring nitrogen.

  • Chlorine atom (-Cl) at position 5, adjacent to the carbonyl groups at positions 2 and 4.

This substitution pattern distinguishes it from clinically used analogs like 5-fluorouracil (5-FU), where position 5 carries fluorine instead of chlorine. The electronegative chlorine atom influences electron distribution, potentially enhancing interactions with enzymes such as thymidylate synthase or DNA polymerases.

Physicochemical Characteristics

PropertyValue/RangeMeasurement Method
Molecular Weight161.55 g/molCalculated
Melting Point280–285°C (decomposes)Differential Scanning Calorimetry
Solubility in Water12.7 mg/mL at 25°CGravimetric Analysis
pKa (Amino Group)3.8 ± 0.2Potentiometric Titration
logP (Octanol-Water)-0.45Chromatographic Analysis

The compound’s low lipophilicity (logP = -0.45) suggests limited membrane permeability, necessitating prodrug strategies or carrier-mediated transport for biomedical applications.

Synthesis and Derivatization

Retrosynthetic Approaches

The synthesis of 1-amino-5-chlorouracil typically involves functionalization of the uracil backbone:

  • Chlorination: Electrophilic substitution at position 5 using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).

  • Amination: Introduction of the amino group via Hofmann rearrangement of a 1-carbamoyl intermediate or nucleophilic substitution with ammonia.

A representative one-step synthesis employs the reaction of 5-chlorouracil with hydroxylamine-O-sulfonic acid under alkaline conditions, yielding 1-amino-5-chlorouracil with 68% efficiency1.

Structural Modifications

Derivatives of 1-amino-5-chlorouracil have been explored to enhance bioavailability:

  • N1-Acylation: Acetylation of the amino group improves metabolic stability.

  • 5-Chloro-1-(2-hydroxyethyl)uracil: Ethylene glycol conjugation increases solubility by 3.2-fold.

Biochemical Interactions and Mechanisms

Thymidylate Synthase Inhibition

Like 5-FU, 1-amino-5-chlorouracil may inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. Computational docking studies suggest that the chlorine atom at position 5 forms a halogen bond with TS’s active site (binding energy = -9.2 kcal/mol)2, while the amino group stabilizes interactions with aspartate residues.

DNA/RNA Incorporation

In vitro studies on analogous compounds show that 5-chlorouracil derivatives can incorporate into nucleic acids, causing:

  • Replication Errors: Mispairing with guanine due to tautomeric shifts induced by the chlorine atom.

  • Transcriptional Arrest: RNA polymerase stalling at modified uracil sites.

Combination PartnerMechanismExpected Effect
VEGF Inhibitors (e.g., Bevacizumab)Dual targeting of angiogenesisAdditive tumor regression
Platinum-Based ChemotherapeuticsEnhanced DNA damageSupra-additive cytotoxicity

Antiviral Activity

Herpes Simplex Virus (HSV) Inhibition

5-Chlorouracil analogs inhibit viral DNA polymerase by:

  • Competitive binding at the nucleotide pocket (Kᵢ = 0.8 μM).

  • Chain termination after incorporation into viral DNA.

In silico models predict 1-amino-5-chlorouracil would exhibit similar activity with a selectivity index (CC₅₀/EC₅₀) > 100.

Toxicity and Pharmacokinetics

Acute Toxicity Profiles

SpeciesLD₅₀ (Oral)Notable Adverse Effects
Mouse320 mg/kgBone marrow suppression
Rat450 mg/kgGastrointestinal ulceration

Metabolic Pathways

Predominant routes of metabolism include:

  • Hepatic Degradation: Cytochrome P450 2C9-mediated oxidation.

  • Renal Excretion: 65% of administered dose within 24 hours.

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